molecular formula C17H27F6N7OP2 B132286 (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate CAS No. 156311-83-0

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

Cat. No.: B132286
CAS No.: 156311-83-0
M. Wt: 521.4 g/mol
InChI Key: CBZAHNDHLWAZQC-UHFFFAOYSA-N
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Description

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a reagent commonly used in peptide synthesis. It is known for its efficiency in forming amide bonds between carboxylic acids and amines. This compound is a derivative of the HOAt family of amide bond-forming reagents and is preferred over other reagents like HATU due to its reduced side reactions .

Chemical Reactions Analysis

This compound primarily undergoes coupling reactions, where it facilitates the formation of amide bonds. The common reagents used in these reactions include carboxylic acids and amines. The reaction conditions often involve the use of a base to activate the carboxylic acid and promote the formation of the amide bond. The major product formed from these reactions is the amide .

Comparison with Similar Compounds

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is often compared with other coupling reagents such as HATU, PyBOP, and HBTU. Unlike HATU, it does not engage in side reactions with the N-terminus of peptides, making it more suitable for certain applications . Compared to PyBOP, it is more reactive due to the additional nitrogen in the fused pyridine ring of the HOAt moiety . Similar compounds include:

Properties

IUPAC Name

tripyrrolidin-1-yl(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7OP.F6P/c1-2-11-21(10-1)26(22-12-3-4-13-22,23-14-5-6-15-23)25-24-17-16(19-20-24)8-7-9-18-17;1-7(2,3,4,5)6/h7-9H,1-6,10-15H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZAHNDHLWAZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=N5)N=N4.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27F6N7OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935424
Record name [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156311-83-0
Record name Phosphorus(1+), [3-(hydroxy-κO)-3H-1,2,3-triazolo[4,5-b]pyridinato]tri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Hydroxy-3H-1,2,3-triazolo[4,5-b]pyridinato-O)tri-1-pyrrolidinyl-phosphorus hexafluorophosphate
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Record name ((7-AZABENZOTRIAZOL-1-YL)OXY)TRIS(PYRROLIDINO)PHOSPHONIUM HEXAFLUOROPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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